

# Funobactam: A Head-to-Head Comparison with Existing Antibiotic Adjuvants

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## Compound of Interest

Compound Name: *Funobactam*

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The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to global public health. The development of novel antibiotic adjuvants, particularly  $\beta$ -lactamase inhibitors, is a critical strategy to preserve the efficacy of existing  $\beta$ -lactam antibiotics.

**Funobactam** (formerly XNW4107), a novel diazabicyclooctane  $\beta$ -lactamase inhibitor, is currently in late-stage clinical development in combination with imipenem/cilastatin. This guide provides a comprehensive head-to-head comparison of **Funobactam** with established and contemporary antibiotic adjuvants, supported by available preclinical and clinical data.

## Overview of Funobactam

**Funobactam** is a potent inhibitor of Ambler class A, C, and D serine  $\beta$ -lactamases.<sup>[1]</sup> Its combination with the carbapenem antibiotic imipenem (and the renal dehydropeptidase inhibitor cilastatin) aims to restore imipenem's activity against a broad spectrum of carbapenem-resistant Gram-negative bacteria.

## In Vitro Efficacy: A Comparative Snapshot

The in vitro potency of **Funobactam** in combination with imipenem has been evaluated against a range of multidrug-resistant pathogens. The addition of **Funobactam** leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Table 1: Comparative In Vitro Activity (MIC) of Imipenem/**Funobactam** and Comparators

Organism	Drug Combination	MIC90 (mg/L)	Fold Reduction in Imipenem MIC90	Reference
Imipenem-nonsusceptible <i>Acinetobacter baumannii</i>	Imipenem	>64	-	[2]
Imipenem/Funobactam	8	16	[2]	
Imipenem-resistant <i>Klebsiella pneumoniae</i>	Imipenem	>256	-	[2]
Imipenem/Funobactam	2	128	[2]	

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

## Head-to-Head In Vivo Efficacy

A crucial assessment of a new antibiotic adjuvant is its performance in preclinical infection models compared to existing therapies. A neutropenic murine thigh infection model has been utilized to compare the in vivo efficacy of the human-simulated regimen (HSR) of imipenem/**funobactam** with other commercially available  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations against serine carbapenemase-producing *Klebsiella pneumoniae*.

Table 2: Comparative In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model against KPC-producing *K. pneumoniae*

Drug Combination (Human-Simulated Regimen)	Mean Change in log10 CFU/thigh at 24h	Outcome	Reference
Imipenem/Funobactam (500/250 mg q6h)	Stasis	Bacteriostatic	[3][4]
Imipenem/Relebactam	Comparable CFU reduction to Imipenem/Funobactam	Bacteriostatic	[4]
Meropenem/Vaborbactam	Comparable CFU reduction to Imipenem/Funobactam	Bacteriostatic	[4]
Ceftazidime/Avibactam	Greater CFU reduction than other regimens	Bactericidal	[4]

Note: KPC = *Klebsiella pneumoniae* carbapenemase. CFU = Colony Forming Units. Stasis indicates no net change in bacterial count.

The data indicates that while imipenem/**funobactam** demonstrates potent in vivo efficacy, achieving stasis against KPC-producing *K. pneumoniae*, the ceftazidime/avibactam combination showed a greater bactericidal effect in this specific preclinical model.[4] Against multidrug-resistant *Acinetobacter baumannii* and *Pseudomonas aeruginosa*, the imipenem/**funobactam** HSR produced a >1-log kill against the majority of isolates tested.[1][3][5]

## Clinical Trials: The Ultimate Head-to-Head Test

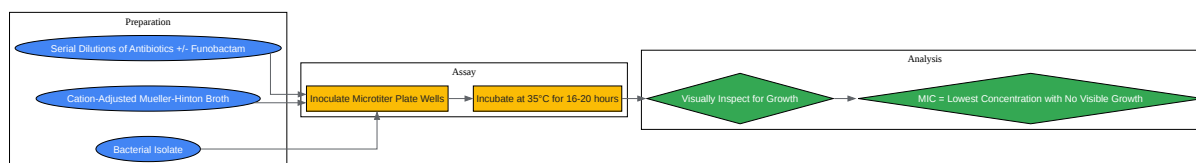
The most definitive comparison comes from randomized controlled clinical trials. A multicenter, randomized, double-blind, comparative Phase 3 clinical study (NCT05204368) is underway to directly evaluate the efficacy and safety of intravenous imipenem/cilastatin/**funobactam** against imipenem/cilastatin/relebactam in adult patients with hospital-acquired or ventilator-

associated bacterial pneumonia.[6] The results of this trial will be pivotal in defining the clinical positioning of **Funobactam** relative to relebactam.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of imipenem/**funobactam** and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



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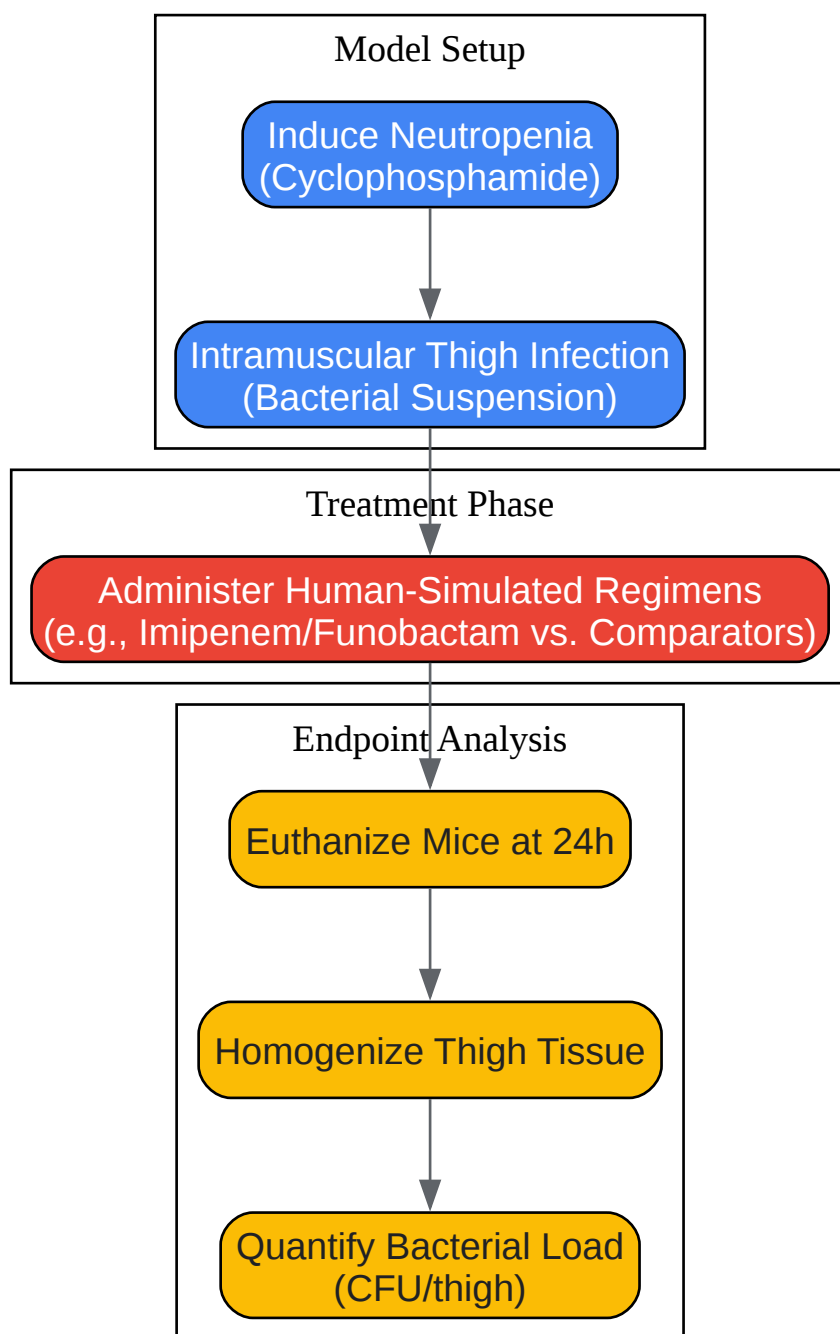
Workflow for MIC Determination.

### Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension.

- Treatment: Human-simulated regimens of the test compounds (e.g., imipenem/**funobactam**) and comparators are administered, typically intravenously or subcutaneously, at specified intervals to mimic human plasma concentration-time profiles.
- Assessment: At 24 hours post-infection, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from the start of therapy is the primary endpoint.

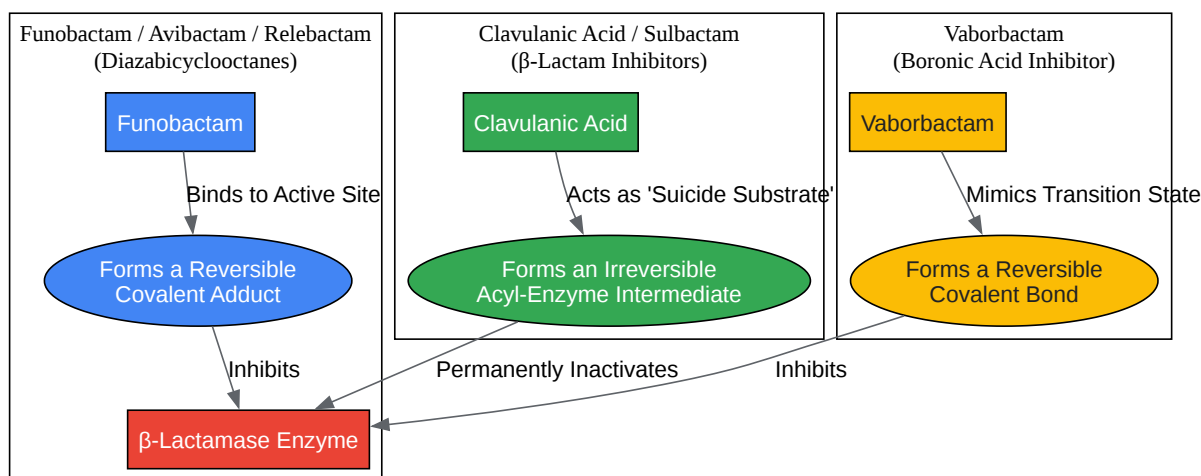


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Murine Thigh Infection Model Workflow.

## Mechanism of Action: A Logical Comparison

**Funobactam**, like avibactam and relebactam, is a diazabicyclooctane derivative. These inhibitors function as non- $\beta$ -lactam  $\beta$ -lactamase inhibitors. In contrast, older adjuvants like clavulanic acid and sulbactam are themselves  $\beta$ -lactams and act as "suicide inhibitors," being irreversibly inactivated upon binding to the  $\beta$ -lactamase. Vaborbactam is distinct, belonging to the class of boronic acid inhibitors.

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